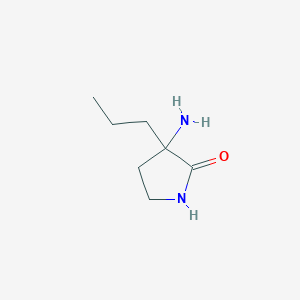

3-Amino-3-propylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

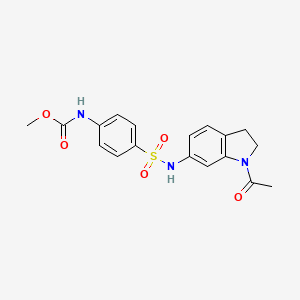

3-Amino-3-propylpyrrolidin-2-one is a chemical compound with the CAS Number: 2580202-43-1 . It has a molecular weight of 142.2 . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O/c1-2-3-7(8)4-5-9-6(7)10/h2-5,8H2,1H3,(H,9,10) . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis of Bioactive Compounds

3-Amino-3-propylpyrrolidin-2-one is involved in the synthesis of various bioactive compounds. For instance, it is used in the copper-catalyzed intermolecular carboamination of vinylarenes, leading to the production of 2-arylpyrrolidines, which are prevalent in bioactive molecules. This method is significant for accessing bioactive compounds from readily available reagents, showcasing the versatility of this compound in synthesizing complex structures (Chanchamnan Um & S. Chemler, 2016).

Catalyst in Asymmetric Reactions

Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions involving derivatives of this compound, catalyze asymmetric Michael additions. These compounds, belonging to the L-series of natural amino acids, highlight the role of this compound derivatives as catalysts in enantioselective synthesis, a crucial aspect in pharmaceutical manufacturing (Andrea Ruiz-Olalla et al., 2015).

Drug Development

The elaboration of 3-aminopyrrolidine scaffolds, including this compound derivatives, has led to the development of novel ATP-competitive Akt inhibitors. These inhibitors show promise for cancer therapy due to their selective action and have undergone optimization to balance drug-like properties, highlighting the compound's utility in therapeutic agent development (K. Freeman-Cook et al., 2010).

Antimicrobial and Antitumor Applications

The synthesis of novel antitumor and antimicrobial compounds has been achieved through microwave-assisted, chemoselective synthesis involving this compound derivatives. These compounds exhibit significant purity, yield, and eco-friendly reaction conditions, demonstrating the compound's potential in developing new therapeutic agents (E. Azmy et al., 2018).

Gas Sensing Application

Luminescent hybrid aminoclays grafted with lanthanide complexes synthesized through reactions involving this compound derivatives have shown potential in gas sensing applications. These materials exhibit favorable luminescent properties and good water solubility, with applications in detecting HCl and Et3N vapors, showcasing the compound's versatility beyond pharmaceuticals (Qing-Feng Li et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It belongs to the class of pyrrolidine alkaloids , which have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrrolidine alkaloids have been shown to inhibit the growth of bacteria and fungi, while others have demonstrated the ability to modulate immune responses .

Biochemical Pathways

Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular metabolism .

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion . These properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular levels, including modulation of immune responses, inhibition of microbial growth, and protection against oxidative stress .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of chemical compounds .

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine derivatives, which include 3-Amino-3-propylpyrrolidin-2-one, have been used to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Cellular Effects

As a member of the pyrrolidine family, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is expected that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

3-amino-3-propylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-3-7(8)4-5-9-6(7)10/h2-5,8H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRKGUGZVABIJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCNC1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B2993983.png)

![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2993985.png)

![2-[4-(2-phenoxyethoxy)phenyl]acetic Acid](/img/structure/B2993986.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide](/img/structure/B2993987.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2993991.png)

![(2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2993993.png)

![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993997.png)

![2-Amino-N-(4-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2993999.png)

![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2994000.png)

![N-[(1S,3R)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2994001.png)

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2994002.png)